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molecular formula C12H19NO3S B8690105 6-(4-Aminobenzene-1-sulfonyl)hexan-1-ol CAS No. 131110-20-8

6-(4-Aminobenzene-1-sulfonyl)hexan-1-ol

Cat. No. B8690105
M. Wt: 257.35 g/mol
InChI Key: BXZMJZRUPDRVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075043

Procedure details

A mixture of 145 g (0.47 mol) of (4-acetamidophenyl)-(6-acetoxyhexyl)sulfide and 600 mL of glacial acetic acid was heated at reflux with stirring, and 140 g (1.2 mol) of 30% hydrogen peroxide was added in small portions over 3 hours. The reaction mixture was poured on ice, and an oil separated. The mixture was extracted with dichloromethane and the extract was washed with water. The organic layer was dried (MgSO4) and the solvent was removed at reduced pressure to leave a tan oil. The oil was dissolved in a mixture of 100 g of sodium hydroxide, 260 mL of ethanol, and 140 mL of water, and refluxed with stirring for 16 hours. The product was extracted with ethyl ether and the extract was dried (MgSO4) and concentrated. A waxy solid was obtained which was recrystallized from 60% ethanol/40% water at -20° C. to provide 74 g (61%) of a tan solid.
Name
(4-acetamidophenyl)-(6-acetoxyhexyl)sulfide
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
260 mL
Type
solvent
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][O:18]C(=O)C)=[CH:7][CH:6]=1)(=O)C.C(O)(=[O:24])C.OO.[OH-:28].[Na+]>C(O)C.O>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])(=[O:24])=[O:28])=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
(4-acetamidophenyl)-(6-acetoxyhexyl)sulfide
Quantity
145 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)SCCCCCCOC(C)=O
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
The reaction mixture was poured on ice
CUSTOM
Type
CUSTOM
Details
an oil separated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a tan oil
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
STIRRING
Type
STIRRING
Details
with stirring for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A waxy solid was obtained which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 60% ethanol/40% water at -20° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)CCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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